molecular formula C14H20N2O3S B7414853 2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline

2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline

Cat. No.: B7414853
M. Wt: 296.39 g/mol
InChI Key: FVPDHNUZAWXOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline is a compound that combines the structural features of sulfonylaniline and morpholineThe sulfonylaniline motif is known for its presence in various biologically active compounds, making it a valuable structure for drug discovery and development .

Preparation Methods

The synthesis of 2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline typically involves the sulfonylation of aniline derivatives. One common method is the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a reagent. This method offers good modifiability and stability under mild reaction conditions . The reaction involves the use of a photocatalyst and an external oxidant to facilitate the sulfonylation process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Due to its structural similarity to known drugs, it is investigated for its potential therapeutic effects in treating diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline can be compared with other sulfonylaniline derivatives and morpholine-containing compounds. Similar compounds include:

    Navitoclax: A Bcl-2 protein inhibitor used in cancer therapy.

    Laropiprant: A DP receptor antagonist used to reduce flushing caused by niacin.

    Oxomemazine: A histamine H1-receptor blocker used as an antihistamine.

    Vebicorvir: A hepatitis B virus core protein inhibitor.

The uniqueness of this compound lies in its specific combination of the sulfonylaniline and morpholine motifs, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(2-cyclobutylmorpholin-4-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c15-12-6-1-2-7-14(12)20(17,18)16-8-9-19-13(10-16)11-4-3-5-11/h1-2,6-7,11,13H,3-5,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPDHNUZAWXOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CN(CCO2)S(=O)(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.